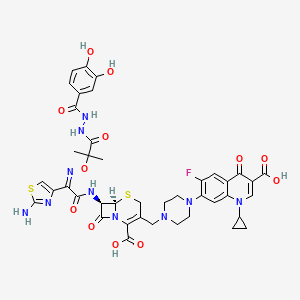

Ro 25-0534

Description

Properties

CAS No. |

143488-32-8 |

|---|---|

Molecular Formula |

C41H41FN10O12S2 |

Molecular Weight |

949.0 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C41H41FN10O12S2/c1-41(2,39(63)47-46-33(56)18-3-6-27(53)28(54)11-18)64-48-29(24-17-66-40(43)44-24)34(57)45-30-35(58)52-31(38(61)62)19(16-65-36(30)52)14-49-7-9-50(10-8-49)26-13-25-21(12-23(26)42)32(55)22(37(59)60)15-51(25)20-4-5-20/h3,6,11-13,15,17,20,30,36,53-54H,4-5,7-10,14,16H2,1-2H3,(H2,43,44)(H,45,57)(H,46,56)(H,47,63)(H,59,60)(H,61,62)/b48-29-/t30-,36-/m1/s1 |

InChI Key |

IXDFVVUXTFRFQQ-MOSWNVLFSA-N |

Isomeric SMILES |

CC(C)(C(=O)NNC(=O)C1=CC(=C(C=C1)O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F)C(=O)O |

Canonical SMILES |

CC(C)(C(=O)NNC(=O)C1=CC(=C(C=C1)O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 25-0534; Ro-25-0534; Ro 250534. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 25-0534: A Dual-Action Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-0534 is a novel, synthetically derived dual-action cephalosporin antibiotic. This molecule is distinguished by the covalent linkage of a catechol-containing cephalosporin moiety to the fluoroquinolone antibiotic, ciprofloxacin, via a tertiary amine linker.[1] This unique chimeric structure confers a dual mechanism of antibacterial activity, targeting two distinct and essential bacterial cellular processes simultaneously. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular action and experimental workflows. While the "dual-action" nature of this compound primarily refers to its dual antibacterial targets, this paper will focus on the well-documented antibacterial properties, as significant evidence for a secondary immunomodulatory role is not prominent in the current scientific literature.

Core Mechanism of Action: A Two-Pronged Antibacterial Assault

The bactericidal activity of this compound stems from its ability to inhibit two critical pathways in bacterial physiology: cell wall biosynthesis and DNA replication. This dual mechanism is a direct consequence of its hybrid structure.

-

Inhibition of Cell Wall Synthesis (Cephalosporin Moiety): The cephalosporin component of this compound functions by acylating the active site of penicillin-binding proteins (PBPs). PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By irreversibly binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The presence of a catechol group on the cephalosporin moiety may also facilitate transport into Gram-negative bacteria through iron uptake systems, potentially enhancing its efficacy.

-

Inhibition of DNA Replication (Ciprofloxacin Moiety): The ciprofloxacin component of this compound targets bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, transcription, and repair. Ciprofloxacin traps these enzymes in a complex with DNA, leading to the accumulation of double-strand DNA breaks and ultimately triggering bacterial cell death.

This dual-targeting approach is hypothesized to have a synergistic effect and may also broaden the spectrum of activity and reduce the likelihood of the development of bacterial resistance.

References

Ro 25-0534: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-0534 is a novel, dual-action antibacterial agent that combines a catechol cephalosporin with the fluoroquinolone antibiotic ciprofloxacin, linked via a tertiary amine. This unique structure allows for a multi-pronged attack on bacterial cells, targeting both cell wall synthesis and DNA replication. This technical guide provides a detailed analysis of the available pharmacokinetic and pharmacodynamic data for this compound, including its antimicrobial spectrum, mechanism of action, and susceptibility to bacterial resistance mechanisms. While comprehensive pharmacokinetic data in the public domain is limited, this document consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its dual-action nature, targeting both penicillin-binding proteins (PBPs) and DNA gyrase/topoisomerase IV, offers a potential advantage in overcoming certain forms of antibiotic resistance.

Antimicrobial Spectrum

This compound has demonstrated in vitro activity against a range of clinically relevant pathogens. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for various bacterial species is summarized in Table 1.

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae | 0.06 - 2 | [1] |

| Oxacillin-susceptible staphylococci | 1 - 2 | [1] |

| Beta-hemolytic streptococci | 1 - 2 | [1] |

| Penicillin-susceptible pneumococci | 1 - 2 | [1] |

| Haemophilus influenzae | 0.25 - 0.5 | [1] |

| Moraxella catarrhalis | 0.5 | [1] |

| Pseudomonas aeruginosa | 2 - 4 | [1] |

| Acinetobacter spp. | 2 - 4 | [1] |

| Xanthomonas maltophilia | 2 - 4 | [1] |

Note: Enterococci and Bacteroides fragilis have been reported to be resistant to this compound.[1]

Mechanism of Action

The dual-action mechanism of this compound is a key feature of its design. The cephalosporin moiety inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). The ciprofloxacin component acts by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

Caption: Dual-action mechanism of this compound.

Resistance Mechanisms

A potential mechanism of resistance to the cephalosporin component of this compound is enzymatic degradation by β-lactamases. The hydrolysis of this compound by various β-lactamases has been studied, and the relative catalytic efficiencies are presented in Table 2.

| β-Lactamase Enzyme | Relative Catalytic Efficiency | Reference |

| TEM-3 | 1.2 |

Note: The cefotaxime-related compound Ro 23-9424 was also hydrolyzed by the TEM-3 enzyme with a relative catalytic efficiency of 4.7.

Caption: β-Lactamase-mediated hydrolysis of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. Patent literature suggests that the linker region of dual-action cephalosporins can be modified to optimize pharmacokinetic properties; however, specific in vivo data for this compound remains unpublished.

Experimental Protocols

The following sections outline the general methodologies that would be employed in the characterization of a compound like this compound, based on standard practices in the field.

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Protocol:

-

Bacterial Strains: A panel of recent clinical isolates is used.

-

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.

-

Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.

-

Drug Concentrations: Two-fold serial dilutions of this compound are prepared in the microtiter plates.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth.

β-Lactamase Hydrolysis Assay

The susceptibility of this compound to hydrolysis by β-lactamases can be assessed spectrophotometrically.

Protocol:

-

Enzyme Preparation: Purified and standardized β-lactamase enzymes (e.g., TEM-1, TEM-3, AmpC) are used.

-

Substrate: this compound is used as the substrate. A chromogenic cephalosporin (e.g., nitrocefin) can be used as a positive control.

-

Reaction Buffer: The assay is performed in a suitable buffer (e.g., phosphate buffer) at a specific pH and temperature.

-

Spectrophotometric Monitoring: The rate of hydrolysis is monitored by measuring the change in absorbance at a wavelength specific to the intact β-lactam ring.

-

Kinetic Analysis: Kinetic parameters such as Km and Vmax are determined to calculate the catalytic efficiency (kcat/Km).

Conclusion

This compound is a promising dual-action antibacterial agent with a broad spectrum of activity. Its unique mechanism of action, targeting both cell wall synthesis and DNA replication, presents a potential strategy to combat bacterial resistance. While the available pharmacodynamic data is encouraging, a comprehensive understanding of its pharmacokinetic profile is crucial for its further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antimicrobial compounds. Further research is warranted to fully elucidate the ADME properties and in vivo efficacy of this compound.

References

In Vitro Activity of Ro 25-0534 Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-0534 is a novel, dual-action antibacterial agent that combines the structural features of a catechol cephalosporin with the potent activity of ciprofloxacin, linked via a tertiary amine. This unique construct is designed to exhibit a broad spectrum of activity by targeting two essential bacterial processes simultaneously: cell wall synthesis and DNA replication. This technical guide provides an in-depth analysis of the in vitro activity of this compound against a range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action and the subsequent cellular stress responses it elicits.

Quantitative In Vitro Activity

The in vitro efficacy of this compound against various Gram-positive bacteria has been evaluated primarily through the determination of Minimum Inhibitory Concentrations (MICs). The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key metric for assessing the potential clinical utility of an antimicrobial agent.

| Gram-Positive Bacteria | MIC90 (µg/mL) |

| Oxacillin-Susceptible Staphylococci | 1-2 |

| Beta-Hemolytic Streptococci | 1-2 |

| Penicillin-Susceptible Pneumococci | 1-2 |

| Table 1: Summary of this compound MIC90 values against selected Gram-positive bacteria.[1] |

It is important to note that enterococci have been reported to be resistant to this compound.[1]

Experimental Protocols

The determination of the in vitro activity of this compound relies on standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies employed in the evaluation of novel antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

-

Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

-

Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1 x 10^8 CFU/mL.

-

The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

1. Preparation of Agar Plates:

-

A stock solution of this compound is prepared.

-

Serial two-fold dilutions of the antimicrobial agent are incorporated into molten Mueller-Hinton agar.

-

The agar is then poured into sterile petri dishes and allowed to solidify.

2. Preparation of Inoculum:

-

Bacterial suspensions are prepared as described for the broth microdilution method and adjusted to a 0.5 McFarland standard.

-

The suspensions are then applied to the surface of the agar plates using a multipoint inoculator, delivering a final inoculum of approximately 10^4 CFU per spot.

3. Incubation:

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony is disregarded.

Mechanism of Action and Cellular Signaling Pathways

This compound's dual-action nature results in a two-pronged attack on bacterial cells.

Caption: Dual mechanism of action of this compound.

The cephalosporin moiety of this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

The ciprofloxacin component targets bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is crucial for DNA replication, transcription, and repair by introducing negative supercoils into the DNA and for separating interlinked daughter chromosomes. Inhibition of this enzyme leads to the cessation of these critical processes, resulting in bacterial cell death.

The inhibition of these two distinct and vital cellular processes by a single molecule is expected to result in potent bactericidal activity and potentially a lower likelihood of the development of resistance.

Bacterial Stress Response to this compound

The antibacterial action of this compound induces significant stress on the bacterial cell, triggering specific signaling pathways as the bacterium attempts to counteract the damage.

Caption: Bacterial stress response to this compound.

In response to the cell wall damage inflicted by the cephalosporin component, Gram-positive bacteria activate a "cell wall stress stimulon". This response is often mediated by two-component signal transduction systems (TCSs).[2][3][4] These systems consist of a sensor histidine kinase that detects the cell envelope stress and a response regulator that, upon activation, modulates the expression of genes involved in cell wall synthesis and repair.[2][3][4]

The DNA damage caused by the ciprofloxacin component triggers the SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. This pathway is crucial for the bacterium's attempt to survive the genotoxic stress.

Conclusion

This compound demonstrates significant in vitro activity against key Gram-positive pathogens, with the notable exception of enterococci. Its dual mechanism of action, targeting both cell wall integrity and DNA replication, represents a promising strategy to combat bacterial infections. Understanding the specific experimental conditions for susceptibility testing and the intricate cellular responses to this dual-action agent is crucial for its further development and potential clinical application. The ability of this compound to induce multiple stress pathways in bacteria underscores its potent and multifaceted antibacterial effects. Further research is warranted to explore its activity against a broader range of resistant Gram-positive strains and to fully elucidate the synergistic effects of its two active components at the molecular level.

References

- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Roles of two-component regulatory systems in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ro 25-0534 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Ro 25-0534, a novel dual-action antimicrobial agent, against a range of clinically relevant Gram-negative bacteria. This document compiles quantitative data, details established experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a tertiary amine-linked dual-action combination agent, ingeniously coupling a catechol cephalosporin with the fluoroquinolone antibiotic, ciprofloxacin.[1] This design allows for a two-pronged attack on bacterial cells. The cephalosporin moiety targets and inhibits the synthesis of the bacterial cell wall, a mechanism characteristic of beta-lactam antibiotics. Concurrently, the ciprofloxacin component inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[2][3] This dual mechanism of action presents a promising strategy against a broad spectrum of pathogens.

Quantitative In Vitro Activity

The in vitro potency of this compound has been evaluated against a significant number of recent clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values required to inhibit 90% of the tested strains (MIC90).

Table 1: In Vitro Activity of this compound Against Enterobacteriaceae

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae (all tested species) | 0.06 - 2 |

Table 2: In Vitro Activity of this compound Against Various Non-enteric Gram-Negative Bacilli

| Bacterial Species | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 2 - 4 |

| Acinetobacter spp. | 2 - 4 |

| Xanthomonas maltophilia | 2 - 4 |

| Haemophilus influenzae | 0.25 - 0.5 |

| Moraxella catarrhalis | 0.5 |

Data sourced from Jones RN, Sanchez ML. 1994.[1]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of the in vitro activity of this compound is achieved through standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common and reliable technique for determining MIC values, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.

Materials

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., quality control strains like Escherichia coli ATCC 25922 and clinical isolates)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipettes and reservoirs

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL). The specific solvent will depend on the solubility of this compound.

-

The stock solution is sterilized by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Serial twofold dilutions of the this compound stock solution are prepared in CAMHB directly in the 96-well plates.

-

Typically, a 100 µL volume of each concentration is dispensed into the wells, covering a range appropriate for the expected MICs (e.g., from 64 µg/mL down to 0.03 µg/mL).

-

A growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only uninoculated CAMHB) are included on each plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial density of 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (except the sterility control) with 100 µL of the standardized and diluted bacterial suspension.

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the microtiter plates for bacterial growth, which is indicated by turbidity. A reading mirror or a light box can aid in visualization.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualizations

Mechanism of Action of this compound

Caption: Dual-action mechanism of this compound against Gram-negative bacteria.

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound demonstrates significant in vitro activity against a wide array of Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and Acinetobacter spp.[1] Its dual-action mechanism, targeting both cell wall synthesis and DNA replication, represents a robust approach to antimicrobial therapy. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its in vitro efficacy, providing a solid foundation for further preclinical and clinical development. The data presented herein underscore the potential of this compound as a valuable agent in the fight against bacterial infections.

References

- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]

- 3. Ciprofloxacin - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Stability and Degradation Profile of Ro 25-0534

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Ro 25-0534 is a dual-action cephalosporin antibiotic. A thorough understanding of its stability and degradation profile is critical for its development as a safe and effective therapeutic agent. This technical guide synthesizes the available scientific information on the stability of this compound, including its degradation pathways and the analytical methodologies used for its assessment. While specific quantitative stability data and forced degradation studies for this compound are not extensively available in the public domain, this guide outlines the principles and standard methodologies that would be applied to characterize its stability profile, in accordance with regulatory guidelines.

Physicochemical Properties and Intrinsic Stability

Information regarding the intrinsic chemical stability of this compound is limited. However, based on its structural classification as a cephalosporin, certain stability characteristics can be anticipated. The β-lactam ring, a core structural feature of cephalosporins, is susceptible to hydrolysis under both acidic and basic conditions, leading to a loss of antibacterial activity. The stability of this compound would also be influenced by factors such as temperature, light, and oxidizing agents.

One study noted the hydrolysis of related dual-action cephalosporins, suggesting that this compound may undergo similar degradation. For instance, the related compound Ro 23-9424 was found to have a half-life of approximately 3 hours at pH 7.4 and 37°C, decomposing into fleroxacin and desacetyl cefotaxime[1]. This indicates that hydrolysis is a likely degradation pathway for this class of compounds.

Forced Degradation Studies: A Framework

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2][3][4] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocols for Forced Degradation

The following are detailed experimental protocols that would be typically employed in forced degradation studies of this compound, based on general pharmaceutical guidelines.[5][6][7]

1. Hydrolytic Degradation:

-

Acidic Conditions: A solution of this compound (e.g., 1 mg/mL) is prepared in 0.1 N hydrochloric acid and stored at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

-

Alkaline Conditions: A solution of this compound is prepared in 0.1 N sodium hydroxide and kept at room temperature. Samples are taken at frequent intervals (e.g., every 30 minutes) due to the expected rapid degradation, neutralized, and analyzed.

-

Neutral Conditions: A solution of this compound is prepared in purified water and heated (e.g., 60°C) for a defined duration. Samples are collected at various time points for analysis.

2. Oxidative Degradation:

-

A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. The reaction is monitored over time, and samples are analyzed at appropriate intervals.

3. Photolytic Degradation:

-

Solutions of this compound, as well as the solid drug substance, are exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. Control samples are kept in the dark to differentiate between thermal and photolytic degradation.

4. Thermal Degradation:

-

Solid this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 10°C increments above the accelerated stability temperature, such as 50°C, 60°C) to assess its solid-state stability.

Anticipated Degradation Pathways

Based on the known degradation of cephalosporins, the following pathways can be postulated for this compound. A visual representation of a hypothetical degradation workflow is provided below.

Caption: Hypothetical Forced Degradation Workflow for this compound.

The primary degradation pathway for cephalosporins is the hydrolysis of the four-membered β-lactam ring, which results in the formation of inactive products. Other potential degradation pathways could include isomerization, oxidation of the sulfide moiety, and photodecomposition.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Typical HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound. |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

The method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation of Hypothetical Stability Studies

While specific data for this compound is unavailable, the results of forced degradation studies are typically summarized in tables to show the extent of degradation under different stress conditions.

Table 1: Hypothetical Forced Degradation Results for this compound

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C, 24h) | Data not available | Data not available |

| 0.1 N NaOH (RT, 2h) | Data not available | Data not available |

| 3% H₂O₂ (RT, 24h) | Data not available | Data not available |

| Photolysis (1.2 million lux·h) | Data not available | Data not available |

| Thermal (60°C, 48h) | Data not available | Data not available |

Visualization of Experimental Workflow

The general workflow for assessing the stability and degradation profile of a drug substance like this compound is illustrated in the following diagram.

References

- 1. AU4551899A - Novel antibacterial agents - Google Patents [patents.google.com]

- 2. DE69930818T2 - NOVEL ANTIBIOTICS - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and time-temperature equivalence of polymer degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. mhi.com [mhi.com]

The Catechol Moiety of Ro 25-0534: A Gateway for Dual-Action Antimicrobial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-0534 is a pioneering dual-action antibacterial agent that combines the structural features of a cephalosporin and a quinolone. A key innovation in its design is the incorporation of a catechol moiety, which plays a crucial role in its potent activity against a broad spectrum of bacteria, particularly Gram-negative pathogens. This technical guide provides a comprehensive overview of the function and importance of the catechol group in this compound, detailing its mechanism of action, antimicrobial efficacy, and the experimental protocols used in its evaluation.

The Role of the Catechol Moiety: A "Trojan Horse" Strategy

The defining feature of the catechol group in this compound is its ability to act as a siderophore. Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺) that are produced by bacteria to scavenge this essential nutrient from their environment. Gram-negative bacteria have evolved sophisticated active transport systems on their outer membranes, known as iron-regulated outer membrane proteins (IROMPs), to recognize and internalize ferric-siderophore complexes.

By mimicking a natural siderophore, the catechol moiety of this compound chelates extracellular ferric iron. The resulting this compound-Fe³⁺ complex is then recognized and actively transported across the bacterial outer membrane by IROMPs. This "Trojan horse" mechanism allows this compound to bypass the relatively impermeable outer membrane of Gram-negative bacteria, a common barrier to antibiotic entry, and achieve higher concentrations in the periplasmic space where it can exert its antibacterial effects.

Mechanism of Action: A Dual Assault on Bacterial Viability

Once in the periplasm, this compound unleashes its dual-action mechanism:

-

Cephalosporin Core: The cephalosporin nucleus of this compound covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.

-

Ciprofloxacin Moiety: this compound incorporates the potent fluoroquinolone antibiotic, ciprofloxacin, linked to the cephalosporin core via a stable tertiary amine. Ciprofloxacin inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. This disruption of DNA synthesis ultimately leads to bacterial cell death.

The tertiary amine linkage in this compound is designed for greater chemical stability, suggesting that the intact molecule is the primary active agent, delivering both antibacterial warheads to their respective targets.

Data Presentation: Antimicrobial Activity

The antimicrobial potency of this compound has been evaluated against a wide range of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 90% of strains (MIC₉₀).

Table 1: In Vitro Activity of this compound against Gram-Negative Bacilli

| Organism (No. of Strains) | MIC₉₀ (µg/mL) |

| Escherichia coli (100) | 0.25 |

| Klebsiella pneumoniae (50) | 0.5 |

| Klebsiella oxytoca (25) | 0.25 |

| Enterobacter aerogenes (25) | 1 |

| Enterobacter cloacae (50) | 2 |

| Citrobacter freundii (25) | 0.5 |

| Serratia marcescens (25) | 1 |

| Proteus mirabilis (25) | 0.5 |

| Morganella morganii (25) | 0.06 |

| Providencia stuartii (25) | 1 |

| Pseudomonas aeruginosa (100) | 4 |

| Xanthomonas maltophilia (25) | 2 |

| Acinetobacter spp. (25) | 4 |

| Haemophilus influenzae (50) | 0.5 |

| Moraxella catarrhalis (25) | 0.5 |

Data sourced from Jones and Sanchez (1994).[1]

Table 2: In Vitro Activity of this compound against Gram-Positive Cocci

| Organism (No. of Strains) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) (50) | 1 |

| Staphylococcus epidermidis (Oxacillin-susceptible) (25) | 1 |

| Streptococcus pyogenes (25) | 2 |

| Streptococcus agalactiae (25) | 2 |

| Streptococcus pneumoniae (Penicillin-susceptible) (25) | 1 |

Data sourced from Jones and Sanchez (1994).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar catechol-containing cephalosporins.

Minimum Inhibitory Concentration (MIC) Testing

The MIC values presented were determined using the standardized broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made using CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing medium only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Synthesis of 3'-Tertiary-Amine-Linked Cephalosporins

The synthesis of this compound involves the coupling of a cephalosporin nucleus with ciprofloxacin. The general synthetic strategy for this class of compounds is outlined below.

Objective: To covalently link the ciprofloxacin molecule to the 3'-position of the cephalosporin core via a tertiary amine bond.

General Procedure: The synthesis typically starts with a 7-aminocephalosporanic acid (7-ACA) derivative where the 3'-acetoxy group is converted to a better leaving group, such as a halide (e.g., iodide). This is followed by the acylation of the 7-amino group with the desired side chain. The final key step is the nucleophilic substitution of the 3'-leaving group by the secondary amine of the piperazine ring of ciprofloxacin.

Conclusion

The catechol moiety is a pivotal component of the this compound structure, endowing it with a sophisticated mechanism for penetrating the formidable outer membrane of Gram-negative bacteria. By hijacking bacterial iron transport systems, this compound exemplifies a rational drug design strategy to overcome permeability-mediated resistance. The subsequent dual-action assault on both cell wall and DNA synthesis pathways underscores its potential as a broad-spectrum antibacterial agent. The data and methodologies presented in this guide provide a foundational understanding for researchers and developers working on the next generation of antibiotics that employ targeted delivery strategies.

References

Ro 25-0534: An In-Depth Technical Guide to Penicillin-Binding Protein (PBP) Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-0534 is a novel, tertiary amine-linked dual-action cephalosporin. This class of antibiotic is characterized by the covalent linkage of a β-lactam core (the cephalosporin) to a second antibacterial agent, in this case, a catechol-substituted moiety with anticipated independent antimicrobial properties. The primary mechanism of action for the cephalosporin component is the inhibition of bacterial cell wall synthesis through the acylation of essential penicillin-binding proteins (PBPs). Understanding the binding affinity of this compound to various PBPs is critical for elucidating its spectrum of activity, antibacterial potency, and potential for overcoming resistance mechanisms.

This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs. While specific quantitative binding data from primary literature is not publicly available at this time, this document outlines the theoretical framework, detailed experimental protocols for determining binding affinity, and the expected mechanism of action based on the behavior of similar cephalosporin compounds.

Data Presentation: Binding Affinity of this compound to Penicillin-Binding Proteins

Quantitative data on the binding affinity of this compound to specific PBPs, typically expressed as the concentration of the inhibitor required to reduce the binding of a labeled penicillin by 50% (IC50) or as the inhibition constant (Ki), is not available in the public domain at the time of this publication. The primary reference to this compound is an abstract from a 1993 conference, the full data of which is not broadly accessible.

For research and drug development professionals actively investigating this compound, the following table structure is provided as a template for summarizing experimentally determined binding affinities against key PBPs from representative Gram-positive and Gram-negative bacteria.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Ki (µM) | Method of Determination | Reference |

| Escherichia coli | PBP 1a | Data not available | Data not available | e.g., Competitive Radioligand Assay | |

| PBP 1b | Data not available | Data not available | |||

| PBP 2 | Data not available | Data not available | |||

| PBP 3 | Data not available | Data not available | |||

| PBP 4 | Data not available | Data not available | |||

| PBP 5/6 | Data not available | Data not available | |||

| Staphylococcus aureus | PBP 1 | Data not available | Data not available | e.g., Fluorescence Competition Assay | |

| PBP 2 | Data not available | Data not available | |||

| PBP 2a (MRSA) | Data not available | Data not available | |||

| PBP 3 | Data not available | Data not available | |||

| PBP 4 | Data not available | Data not available |

Mechanism of Action: PBP Inhibition

Cephalosporins, including the β-lactam component of this compound, act by acylating a serine residue in the active site of PBPs. This covalent modification inactivates the enzyme, preventing it from carrying out its essential role in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. The "dual-action" nature of this compound suggests a secondary mechanism of action attributed to its catechol-containing moiety, which may involve iron chelation or other antibacterial effects.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity of this compound to PBPs. These protocols are based on standard techniques used for other β-lactam antibiotics.

Preparation of Bacterial Membranes

Objective: To isolate bacterial membranes containing PBPs for in vitro binding assays.

Materials:

-

Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

DNase I and RNase A

-

Ultracentrifuge

-

Bradford assay reagents

Procedure:

-

Grow bacterial cultures to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer.

-

Resuspend the cell pellet in lysis buffer containing DNase I and RNase A.

-

Lyse the cells using a French press or sonication.

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Wash the membrane pellet and resuspend in a storage buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

Competitive PBP Binding Assay using Radiolabeled Penicillin

Objective: To determine the IC50 of this compound for specific PBPs by measuring its ability to compete with a radiolabeled penicillin for PBP binding.

Materials:

-

Bacterial membrane preparation

-

Radiolabeled penicillin (e.g., [3H]benzylpenicillin)

-

This compound at various concentrations

-

SDS-PAGE reagents and equipment

-

Fluorography reagents

-

Scintillation counter or phosphorimager

Procedure:

-

Pre-incubate aliquots of the membrane preparation with increasing concentrations of this compound for a specified time (e.g., 10 minutes at 30°C).

-

Add a saturating concentration of radiolabeled penicillin to each reaction and incubate for a further period (e.g., 10 minutes at 30°C).

-

Stop the reaction by adding an excess of unlabeled penicillin and SDS-PAGE sample buffer.

-

Separate the PBP-penicillin complexes by SDS-PAGE.

-

Visualize the radiolabeled PBPs by fluorography.

-

Quantify the intensity of the PBP bands using densitometry or a phosphorimager.

-

Plot the percentage of radiolabeled penicillin binding against the concentration of this compound to determine the IC50 value.

Fluorescence-Based PBP Binding Assay

Objective: To determine the binding affinity of this compound using a fluorescent penicillin derivative in a competition assay.

Materials:

-

Bacterial membrane preparation or purified PBPs

-

Fluorescent penicillin derivative (e.g., Bocillin FL)

-

This compound at various concentrations

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

In a microplate, combine the membrane preparation or purified PBP with increasing concentrations of this compound.

-

Add a fixed concentration of the fluorescent penicillin derivative to each well.

-

Incubate the plate at a constant temperature for a set time to allow binding to reach equilibrium.

-

Measure the fluorescence polarization or intensity in each well using a microplate reader.

-

The binding of the fluorescent probe to the PBP results in an increase in fluorescence polarization. Competition with this compound will decrease this signal.

-

Plot the change in fluorescence polarization against the concentration of this compound to determine the IC50 value.

Conclusion

This compound represents a promising direction in the development of new antibacterial agents through its dual-action mechanism. While the specific binding affinities for its cephalosporin moiety to various PBPs are not yet widely published, the experimental protocols outlined in this guide provide a clear path for researchers to determine these critical parameters. Such data will be invaluable for understanding the full potential of this compound and for the rational design of future generations of dual-action antibiotics. Further research is warranted to fully characterize the PBP binding profile of this compound and its implications for antibacterial efficacy.

Methodological & Application

Application Notes and Protocols for Ro 25-0534 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Ro 25-0534, a dual-action antibacterial agent. The provided methodologies adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction to this compound

This compound is a novel investigational antibiotic characterized as a dual-action cephalosporin. It is a conjugate of a cephalosporin moiety and the fluoroquinolone antibiotic, ciprofloxacin. This unique structure allows this compound to exhibit a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. The cephalosporin component inhibits penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall.[1][2][3] The ciprofloxacin component targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination.[4][5][6][7][8] This dual-action is designed to provide a broad spectrum of activity and potentially mitigate the development of resistance.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. The MIC90, the concentration at which 90% of isolates are inhibited, is provided.

| Bacterial Species | MIC90 Range (µg/mL) |

| Enterobacteriaceae | 0.06 - 2 |

| Oxacillin-susceptible Staphylococci | 1 - 2 |

| Beta-hemolytic Streptococci | 1 - 2 |

| Penicillin-susceptible Pneumococci | 1 - 2 |

| Haemophilus influenzae | 0.25 - 0.5 |

| Moraxella catarrhalis | 0.5 |

| Pseudomonas aeruginosa | 2 - 4 |

| Acinetobacter spp. | 2 - 4 |

| Xanthomonas maltophilia | 2 - 4 |

Note: Enterococci and Bacteroides fragilis have been reported to be resistant to this compound.[9]

Experimental Protocols

Two standard methods for MIC determination are provided below: Broth Microdilution and Agar Dilution. These protocols are based on CLSI guidelines M07 for broth dilution and M02 for agar dilution.

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

-

This compound analytical standard

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL or at least 10 times the highest concentration to be tested.[10] The solvent used will depend on the solubility of the compound; consult the manufacturer's instructions. Sterilize the stock solution by membrane filtration if necessary.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

-

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating serial dilutions of this compound into an agar medium.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (100 mm)

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.

-

Add 1 part of each antibiotic dilution to 9 parts of molten agar to create the final desired concentrations in the agar plates.

-

Mix well and pour 20-25 mL of the agar-antibiotic mixture into sterile petri dishes.

-

Allow the plates to solidify at room temperature. Also, prepare a control plate with no antibiotic.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Further, dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint inoculator, apply a spot of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

-

Visualizations

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cephalosporin - Wikipedia [en.wikipedia.org]

- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. DNA gyrase - Wikipedia [en.wikipedia.org]

- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

Application Notes and Protocols: Agar Dilution Method for Ro 25-0534 Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 25-0534 is a dual-action antimicrobial agent, specifically a tertiary amine-linked combination of a catechol cephalosporin and ciprofloxacin.[1][2] Determining the in vitro susceptibility of various bacterial isolates to this compound is crucial for its evaluation as a potential therapeutic agent. The agar dilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[6][7] This document provides a detailed protocol for performing the agar dilution method for this compound susceptibility testing, along with a summary of its known antimicrobial activity.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for this compound against a range of bacterial species. This data is critical for understanding the antimicrobial spectrum of the compound.

Table 1: MIC90 of this compound against Enterobacteriaceae

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae (various species) | 0.06 - 2 |

Data sourced from Jones RN, Sanchez ML. (1994).[1]

Table 2: MIC90 of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Oxacillin-susceptible staphylococci | 1 - 2 |

| Beta-hemolytic streptococci | 1 - 2 |

| Penicillin-susceptible pneumococci | 1 - 2 |

Data sourced from Jones RN, Sanchez ML. (1994).[1]

Table 3: MIC90 of this compound against Other Gram-Negative Bacteria

| Bacterial Species | MIC90 (µg/mL) |

| Haemophilus influenzae | 0.25 - 0.5 |

| Moraxella catarrhalis | 0.5 |

| Pseudomonas aeruginosa | 2 - 4 |

| Acinetobacter spp. | 2 - 4 |

| Xanthomonas maltophilia | 2 - 4 |

Data sourced from Jones RN, Sanchez ML. (1994).[1]

Table 4: Organisms Resistant to this compound

| Bacterial Species |

| Enterococci |

| Bacteroides fragilis |

Data sourced from Jones RN, Sanchez ML. (1994).[1]

Experimental Protocols

This section outlines the detailed methodology for performing the agar dilution susceptibility test for this compound.

Materials

-

This compound reference powder

-

Appropriate solvent for this compound (consult manufacturer's instructions or perform solubility testing; sterile water is a common solvent for similar compounds)

-

Mueller-Hinton agar (MHA)

-

Sterile petri dishes (90 or 150 mm)

-

Sterile saline (0.85% NaCl) or broth

-

McFarland 0.5 turbidity standard

-

Bacterial cultures for testing (18-24 hour growth on non-selective agar)

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35 ± 2 °C)

-

Sterile pipettes and tubes

Protocol

1. Preparation of this compound Stock Solution

a. Aseptically weigh a precise amount of this compound reference powder. b. Reconstitute the powder with the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The initial concentration should be at least 10 times the highest concentration to be tested to account for the 1:10 dilution when added to the agar. c. Ensure the powder is completely dissolved.

2. Preparation of Antimicrobial-Containing Agar Plates

a. Prepare a series of twofold serial dilutions of the this compound stock solution in sterile water or another appropriate diluent.[3] b. Melt Mueller-Hinton agar and cool it to 45-50 °C in a water bath. c. For each desired final concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar for a final volume of 20 mL). Mix thoroughly but gently to avoid air bubbles. d. Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm. e. Allow the plates to solidify at room temperature. f. Prepare a growth control plate containing MHA without any antimicrobial agent. g. Plates should be used fresh, ideally within 24 hours of preparation.

3. Inoculum Preparation

a. From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. d. Further dilute this suspension as required by the inoculator to deliver a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.[3]

4. Inoculation of Agar Plates

a. Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions. Up to 36 different isolates can be tested on a single 150 mm plate. b. Ensure the inoculum spots are clearly separated. c. Inoculate the growth control plate in the same manner.

5. Incubation

a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35 ± 2 °C for 16-20 hours in an ambient atmosphere.[3][5]

6. Interpretation of Results

a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[3] A faint haze or a single colony at the inoculation spot is disregarded. c. The growth control plate should show confluent growth.

Mandatory Visualization

Diagram 1: Experimental Workflow for Agar Dilution Method

Caption: Workflow of the agar dilution method for susceptibility testing.

References

- 1. Antimicrobial activity of a new antipseudomonal dual-action drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RO-250534 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Agar dilution - Wikipedia [en.wikipedia.org]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. idexx.dk [idexx.dk]

Application Notes and Protocols for Broth Microdilution Assay of Ro 25-0534

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-0534 is a novel dual-action antimicrobial agent, functioning as a tertiary amine-linked combination of a catechol cephalosporin and ciprofloxacin.[1][2] This unique structure allows for a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[5]

Data Presentation

The following table summarizes the in vitro activity of this compound against a range of clinical isolates. The data is presented as the MIC90, which is the concentration of the drug required to inhibit the growth of 90% of the tested strains.

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | 0.06 - 2[1][3] |

| Escherichia coli | 0.06 - 0.25 |

| Klebsiella pneumoniae | 0.12 - 0.5 |

| Enterobacter cloacae | 0.25 - 2 |

| Serratia marcescens | 0.5 - 2 |

| Proteus mirabilis | 0.12 - 1 |

| Gram-Positive Cocci | |

| Oxacillin-susceptible Staphylococcus aureus | 1 - 2[1] |

| Beta-hemolytic streptococci | 1 - 2[1] |

| Penicillin-susceptible Streptococcus pneumoniae | 1 - 2[1] |

| Fastidious Gram-Negative Bacteria | |

| Haemophilus influenzae | 0.25 - 0.5[1][3] |

| Moraxella catarrhalis | 0.5[1][3] |

| Non-enteric Gram-Negative Bacilli | |

| Pseudomonas aeruginosa | 2 - 4[1][3] |

| Acinetobacter spp. | 2 - 4[1] |

| Xanthomonas maltophilia | 2 - 4[1] |

| Anaerobic Bacteria | |

| Bacteroides fragilis | Resistant[1] |

| Enterococci | Resistant[1] |

Experimental Protocols

This section outlines the detailed methodology for performing a broth microdilution assay to determine the MIC of this compound. The protocol is based on established standards for antimicrobial susceptibility testing.

Materials

-

This compound (for research use only)[6]

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer (optional)

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)[9]

-

Plate reader (optional)

Preparation of Reagents

-

This compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Consult the manufacturer's instructions for the appropriate solvent to dissolve the compound. If not specified, sterile deionized water or a small amount of a suitable organic solvent (e.g., DMSO) followed by dilution in sterile water can be tested.

-

Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a stock solution of at least 1280 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.[6]

-

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB):

Inoculum Preparation

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.

-

Turbidity Adjustment: Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9] A common dilution is 1:100 (e.g., 0.1 mL of the 0.5 McFarland suspension into 9.9 mL of CAMHB) to get ~10⁶ CFU/mL, followed by a further 1:10 dilution upon inoculation into the plate.

Broth Microdilution Procedure

-

Plate Setup:

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add an additional 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.

-

Discard the final 50 µL from the tenth column. This will result in a range of concentrations of this compound.

-

Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Inoculate each well (from column 1 to 11) with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not inoculate the sterility control wells (column 12).

-

-

Incubation:

-

Cover the plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a plate reader can be used.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well (column 11) should show clear turbidity, and the sterility control well (column 12) should remain clear.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 5. Video: A Microtiter Plate Method to Assess the Minimum Inhibitory Concentration of an Antibiotic - Experiment [app.jove.com]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. kisanbiotech.img15.kr [kisanbiotech.img15.kr]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 11. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Ro 25-0534 Administration in Animal Infection Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a synthesis of general methodologies for testing antimicrobial agents in animal infection models. Despite a comprehensive search of scientific literature, specific studies detailing the administration of Ro 25-0534 in animal infection models, including quantitative efficacy data and defined experimental protocols, were not publicly available. Therefore, the information presented here is based on established practices for similar compounds, such as dual-action cephalosporins, and should be adapted and optimized by researchers for their specific experimental needs.

Introduction to this compound

This compound is a dual-action cephalosporin antibiotic.[1] It combines the antibacterial mechanisms of a cephalosporin and a quinolone, ciprofloxacin, into a single molecule.[1] In vitro studies have demonstrated its activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa.[1] The dual-action nature of this compound suggests a potential for increased efficacy and a lower likelihood of resistance development.

General Considerations for In Vivo Studies

The administration of this compound in animal infection models requires careful consideration of the route of administration, dosage, and the specific infection model being used. The choice of model will depend on the target pathogen and the clinical indication being investigated. Common models include sepsis, pneumonia, and skin and soft tissue infections.

Commonly Used Animal Models for Infection:

| Animal Model | Description | Common Pathogens | Potential Administration Routes for this compound |

| Murine Sepsis Model | Induction of systemic infection through intraperitoneal (IP) or intravenous (IV) injection of bacteria. | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) |

| Murine Pneumonia Model | Intratracheal or intranasal instillation of bacteria to induce lung infection. | Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae | Intravenous (IV), Intraperitoneal (IP) |

| Murine Skin and Soft Tissue Infection Model | Subcutaneous (SC) or intradermal injection of bacteria to create a localized infection or abscess. | Staphylococcus aureus, Pseudomonas aeruginosa | Subcutaneous (SC), Intravenous (IV), Intraperitoneal (IP) |

Potential Administration Routes and Protocols

While specific protocols for this compound are not available, the following are general guidelines for common administration routes in mice, which are frequently used in preclinical infection models. Dosages should be determined based on in vitro MIC values and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Intravenous (IV) Administration

IV administration ensures immediate and complete bioavailability of the compound. A related dual-action cephalosporin, Ro 23-9424, was administered intravenously in pharmacokinetic studies in several animal species.

Protocol for IV Administration in Mice (Tail Vein):

-

Preparation: Dissolve this compound in a sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline). The final concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg.

-

Animal Restraint: Properly restrain the mouse, for example, using a commercial restraint device.

-

Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins. Inject the solution slowly over 15-30 seconds.

-

Observation: Monitor the animal for any immediate adverse reactions.

Intraperitoneal (IP) Administration

IP injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation.

Protocol for IP Administration in Mice:

-

Preparation: Prepare the this compound solution as described for IV administration. The injection volume should not exceed 10 ml/kg.

-

Animal Restraint: Hold the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.

-

Injection Site: Tilt the mouse slightly head-down and inject into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection: Use a 25-27 gauge needle and insert it at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back before injecting the solution.

Subcutaneous (SC) Administration

SC administration provides a slower, more sustained release of the compound compared to IV or IP routes.

Protocol for SC Administration in Mice:

-

Preparation: Prepare the this compound solution. The volume should ideally be between 5-10 ml/kg.

-

Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.

-

Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Injection: Aspirate to ensure the needle has not entered a blood vessel, then inject the solution.

Quantitative Data (Hypothetical)

The following tables present a hypothetical framework for how quantitative data from this compound efficacy studies could be presented. This is not actual data.

Table 1: Hypothetical Efficacy of this compound in a Murine Sepsis Model

| Treatment Group | Administration Route | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load (CFU/mL) in Blood at 24h |

| Vehicle Control | IP | - | 0 | 1 x 10^8 |

| This compound | IP | 10 | 40 | 5 x 10^5 |

| This compound | IP | 25 | 80 | 1 x 10^3 |

| This compound | IV | 10 | 50 | 2 x 10^5 |

| This compound | IV | 25 | 90 | 5 x 10^2 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Infected Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |

| IV | 20 | 50 | 0.1 | 75 | 1.5 |

| IP | 20 | 35 | 0.5 | 60 | 1.8 |

| SC | 20 | 20 | 1.0 | 55 | 2.2 |

Mechanism of Action and Signaling Pathways

This compound is a dual-action cephalosporin, meaning it has two primary mechanisms of antibacterial action.

Diagram of this compound Dual-Action Mechanism:

Caption: Dual-action mechanism of this compound targeting both cell wall synthesis and DNA replication.

Signaling Pathways in Bacterial Infection:

Bacterial infections trigger a complex cascade of signaling pathways in the host, primarily aimed at initiating an inflammatory response to clear the pathogen. While the specific host signaling pathways modulated by this compound are not documented, a general overview of key infection-related pathways is provided below.

Diagram of a General Host Inflammatory Signaling Pathway:

References

Application Notes and Protocols for Ro 25-6981 (Formerly misidentified as Ro 25-0534) in In Vivo Research

Audience: Researchers, scientists, and drug development professionals.

Introduction